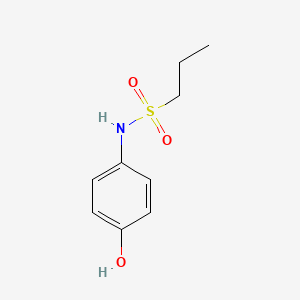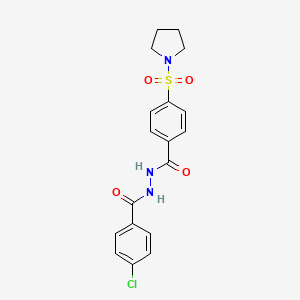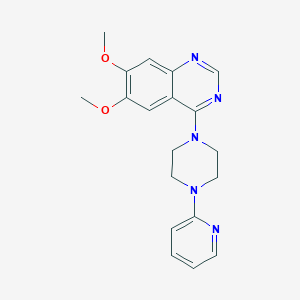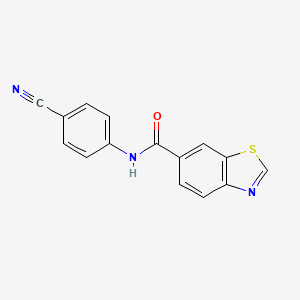
N-(4-hydroxyphenyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)propane-1-sulfonamide, also known as NHPS, is an important organic compound with a wide range of applications in scientific research. It is a sulfonamide derivative of phenol, which has been used in various fields, including chemistry, biology, and pharmacology. NHPS has been extensively studied due to its unique molecular structure and properties, making it a valuable tool in scientific research.
Mécanisme D'action
N-(4-hydroxyphenyl)propane-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion located in the active site of the enzyme. This binding prevents the hydration of carbon dioxide to bicarbonate and protons, which disrupts the acid-base balance in the body. This disruption can lead to a decrease in the activity of various biological processes, including the production of aqueous humor in the eye, which is important for maintaining intraocular pressure.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)propane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. Additionally, N-(4-hydroxyphenyl)propane-1-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxyphenyl)propane-1-sulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase activity, its low toxicity, and its stability under various conditions. However, N-(4-hydroxyphenyl)propane-1-sulfonamide also has some limitations, including its limited solubility in water and its potential to interact with other biomolecules in the body.
Orientations Futures
There are several future directions for the use of N-(4-hydroxyphenyl)propane-1-sulfonamide in scientific research, including the development of novel carbonic anhydrase inhibitors, the investigation of N-(4-hydroxyphenyl)propane-1-sulfonamide as a potential therapeutic agent for various diseases, and the exploration of N-(4-hydroxyphenyl)propane-1-sulfonamide as a tool for studying the role of carbonic anhydrases in biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(4-hydroxyphenyl)propane-1-sulfonamide and its potential interactions with other biomolecules.
Méthodes De Synthèse
N-(4-hydroxyphenyl)propane-1-sulfonamide can be synthesized through several methods, including the reaction of 4-hydroxybenzenesulfonamide with 1-chloropropane in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzenesulfonamide with propylene oxide in the presence of a base. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)propane-1-sulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-7-14(12,13)10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHAWXBOQBJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)





![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)


![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)